
4-N,2,5-trimethylpyridine-3,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-N,2,5-trimethylpyridine-3,4-diamine, also known as TPD, is a heterocyclic compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of pyridine and has a molecular formula of C9H13N3. TPD has been used in various fields such as organic chemistry, materials science, and biochemistry.
作用機序
4-N,2,5-trimethylpyridine-3,4-diamine has been shown to have a mechanism of action that involves the interaction with proteins and other biomolecules. 4-N,2,5-trimethylpyridine-3,4-diamine has been shown to interact with proteins such as bovine serum albumin and lysozyme, which can lead to changes in their structure and function. 4-N,2,5-trimethylpyridine-3,4-diamine has also been shown to interact with DNA, which can lead to changes in its structure and function.
Biochemical and Physiological Effects:
4-N,2,5-trimethylpyridine-3,4-diamine has been shown to have biochemical and physiological effects that are dependent on its concentration and the type of biomolecule it interacts with. 4-N,2,5-trimethylpyridine-3,4-diamine has been shown to have antioxidant properties, which can protect cells from damage caused by reactive oxygen species. 4-N,2,5-trimethylpyridine-3,4-diamine has also been shown to have anti-inflammatory properties, which can reduce inflammation in cells and tissues.
実験室実験の利点と制限
4-N,2,5-trimethylpyridine-3,4-diamine has several advantages and limitations for lab experiments. One advantage of 4-N,2,5-trimethylpyridine-3,4-diamine is its unique properties, which make it useful in various fields such as organic chemistry and materials science. Another advantage of 4-N,2,5-trimethylpyridine-3,4-diamine is its availability, as it can be synthesized through several methods. One limitation of 4-N,2,5-trimethylpyridine-3,4-diamine is its toxicity, as it can be harmful if ingested or inhaled. Another limitation of 4-N,2,5-trimethylpyridine-3,4-diamine is its stability, as it can degrade over time if not stored properly.
将来の方向性
There are several future directions for the use of 4-N,2,5-trimethylpyridine-3,4-diamine in scientific research. One direction is the synthesis of new metal complexes using 4-N,2,5-trimethylpyridine-3,4-diamine as a ligand, which can lead to the development of new catalysts and other materials. Another direction is the use of 4-N,2,5-trimethylpyridine-3,4-diamine in the synthesis of new organic semiconductors, which can lead to the development of new electronic devices. Another direction is the use of 4-N,2,5-trimethylpyridine-3,4-diamine in the synthesis of new polymers, which can lead to the development of new materials for various applications.
合成法
4-N,2,5-trimethylpyridine-3,4-diamine can be synthesized through several methods, including the Pinner reaction, the Skraup reaction, and the Bischler-Napieralski reaction. The Pinner reaction involves the reaction of 2,5-dimethylpyridine with acetic anhydride and hydrogen chloride. The Skraup reaction involves the reaction of aniline, glycerol, and sulfuric acid with 2,5-dimethylpyridine. The Bischler-Napieralski reaction involves the reaction of 2,5-dimethylpyridine with ethyl glyoxalate and sulfuric acid.
科学的研究の応用
4-N,2,5-trimethylpyridine-3,4-diamine has been widely used in scientific research due to its unique properties. 4-N,2,5-trimethylpyridine-3,4-diamine has been used as a ligand in the synthesis of metal complexes, which have been used in catalysis and other applications. 4-N,2,5-trimethylpyridine-3,4-diamine has also been used in the synthesis of organic semiconductors, which have been used in electronic devices such as solar cells and transistors. 4-N,2,5-trimethylpyridine-3,4-diamine has been used as a dopant in the synthesis of polymers, which have been used in various applications such as sensors and actuators.
特性
CAS番号 |
193690-64-1 |
|---|---|
製品名 |
4-N,2,5-trimethylpyridine-3,4-diamine |
分子式 |
C8H13N3 |
分子量 |
151.21 g/mol |
IUPAC名 |
4-N,2,5-trimethylpyridine-3,4-diamine |
InChI |
InChI=1S/C8H13N3/c1-5-4-11-6(2)7(9)8(5)10-3/h4H,9H2,1-3H3,(H,10,11) |
InChIキー |
XSFXECSSLNWVRG-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=C1NC)N)C |
正規SMILES |
CC1=CN=C(C(=C1NC)N)C |
同義語 |
3,4-Pyridinediamine, N4,2,5-trimethyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



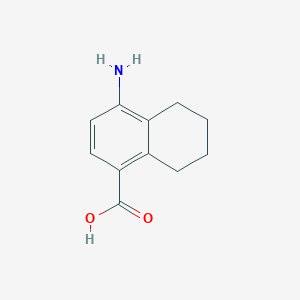
![5-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B64364.png)

![4-Chloro-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B64367.png)
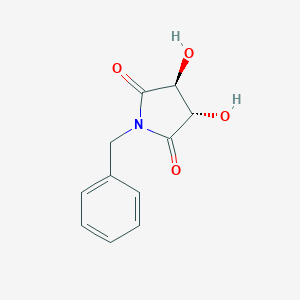

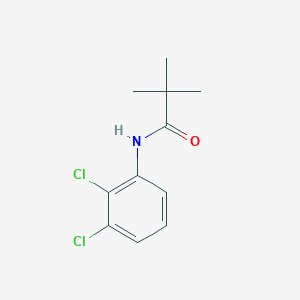
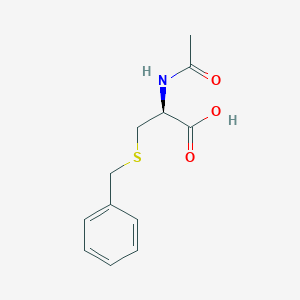
![1-Bromo-3-tert-butyl-5-methyl-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B64375.png)
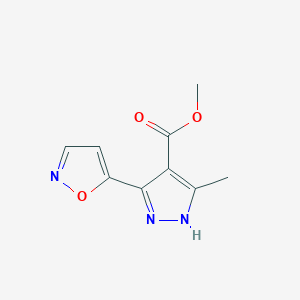
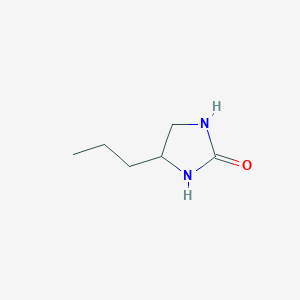
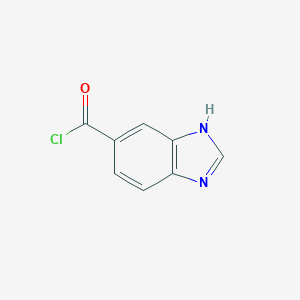
![7-(Trifluoromethyl)bicyclo[2.2.1]heptan-7-ol](/img/structure/B64391.png)
![4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B64394.png)